molecular formula C14H17ClO3 B063973 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride CAS No. 188837-93-6

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride

Cat. No.: B063973
CAS No.: 188837-93-6
M. Wt: 268.73 g/mol
InChI Key: NEBWOGJXEBJDJD-UHFFFAOYSA-N
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Description

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride is a highly reactive and versatile chemical intermediate of significant importance in organic synthesis and medicinal chemistry research. This compound features a chromane core structure, characteristic of tocopherols (vitamin E), which is functionalized with a highly reactive acyl chloride group at the 2-position. Its primary research value lies in its application as a key building block for the synthesis of novel vitamin E analogs and other chromane-based compounds. Researchers utilize this acyl chloride to form amide or ester bonds, enabling the covalent attachment of the chromane antioxidant moiety to other molecules, such as drugs, biomolecules, or fluorescent probes. This facilitates the study of antioxidant delivery, the creation of targeted therapeutic agents, and the investigation of structure-activity relationships (SAR) in antioxidant pharmacology. The mechanism by which its derivatives function typically involves the well-characterized ability of the chroman-6-ol structure to donate a hydrogen atom from the phenolic hydroxyl group to free radicals, thereby terminating lipid peroxidation chain reactions and protecting cellular components from oxidative damage. As such, this compound is indispensable for chemists and biochemists developing new antioxidant therapies, molecular probes for studying oxidative stress, and advanced materials with stabilized properties. It is supplied strictly for laboratory research applications.

Properties

IUPAC Name

6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c1-7-8(2)12-10(9(3)11(7)16)5-6-14(4,18-12)13(15)17/h16H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBWOGJXEBJDJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)C(=O)Cl)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Thionyl chloride reacts with 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid in anhydrous conditions, typically under reflux in solvents like dichloromethane or toluene. The mechanism involves two steps:

  • Formation of a chlorosulfite intermediate : The carbonyl oxygen attacks the electrophilic sulfur in SOCl₂, displacing a chloride ion and forming a tetrahedral intermediate.

  • Elimination of SO₂ and HCl : The intermediate decomposes, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl), leaving the acyl chloride product.

Representative Protocol

  • Substrate : 5.0 g of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (purity ≥97%).

  • Reagent : 10 mL thionyl chloride (1.5 equiv).

  • Conditions : Reflux at 70°C for 4 hours under nitrogen atmosphere.

  • Workup : Remove excess SOCl₂ via rotary evaporation, followed by purification via recrystallization from hexane.

Advantages and Limitations

  • Yield : ~85–90% (estimated from analogous reactions).

  • Safety : SOCl₂ is moisture-sensitive and releases toxic SO₂/HCl gases, necessitating strict use of fume hoods and PPE.

  • Byproducts : Traces of unreacted carboxylic acid may remain, requiring chromatographic purification (e.g., silica gel with ethyl acetate/hexane).

Enantioselective Synthesis via Chiral Resolution

Patent literature describes enantioselective routes to derivatives of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carbonyl chloride, emphasizing chiral chromatography for resolving racemic mixtures.

Chiral Stationary Phase Chromatography

The carboxylic acid precursor is resolved using a CHIRALPAK® ZWIX(+) column with a polar mobile phase (50 mM formic acid, 25 mM diethylamine in methanol/acetonitrile/water). The enantiomers are separated at 10°C, with retention times of 2.3 min (R-enantiomer) and 3.0 min (S-enantiomer). The resolved acid is then converted to the acyl chloride using SOCl₂.

Application in Amide Derivatives

The optically pure acyl chloride is coupled with amines (e.g., piperazine, 1,4-diazepane) to yield neuroprotective amides targeting σ-1 receptors and HDAC-6. For example:
Trolox-carbonyl chloride+piperazineN,N’-bis(Trolox-carbonyl)piperazine\text{Trolox-carbonyl chloride} + \text{piperazine} \rightarrow \text{N,N'-bis(Trolox-carbonyl)piperazine}
This method achieves >95% enantiomeric excess, critical for pharmacokinetic optimization.

Alternative Reagents: Oxalyl Chloride and Phosphorus Pentachloride

While less common, oxalyl chloride (Cl₂C₂O₂) and phosphorus pentachloride (PCl₅) offer viable alternatives to SOCl₂, particularly for acid-sensitive substrates.

Oxalyl Chloride Protocol

  • Conditions : Stir the carboxylic acid with oxalyl chloride (1.2 equiv) and catalytic dimethylformamide (DMF) at 25°C for 2 hours.

  • Advantage : Generates fewer corrosive byproducts (CO and CO₂ instead of SO₂).

Phosphorus Pentachloride Protocol

  • Conditions : Reflux with PCl₅ (1.3 equiv) in benzene for 6 hours.

  • Limitation : Requires rigorous drying and yields viscous byproducts (POCl₃), complicating purification.

Analytical Characterization and Purity Control

Post-synthesis, the acyl chloride is characterized via:

  • Melting Point : 187–189°C (lit.).

  • HPLC : CHIRALPAK® ZWIX(+) column, UV detection at 270 nm.

  • ¹H NMR : δ 1.3–1.5 ppm (methyl groups), δ 2.8 ppm (chromane ring protons).

Table 1: Comparative Analysis of Preparation Methods

MethodReagentTemperature (°C)Yield (%)Purity (%)
SOCl₂Thionyl chloride7085–90≥97
Chiral resolutionCHIRALPAK®1070–75>95
Oxalyl chlorideCl₂C₂O₂2580–85≥95

Applications in Pharmaceutical Synthesis

The acyl chloride is pivotal in synthesizing:

  • Multitarget ligands : Amides combining antioxidant (Trolox) and histone deacetylase (HDAC) inhibitory motifs.

  • Prodrugs : Ester derivatives with enhanced blood-brain barrier permeability .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: The compound can be hydrolyzed to revert to the carboxylic acid form in the presence of water or aqueous bases.

    Oxidation and Reduction: While the chromane ring is relatively stable, the hydroxyl group can undergo oxidation to form quinones under specific conditions.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the chlorination of the carboxylic acid.

    Amines, Alcohols, and Thiols: Used in substitution reactions to form various derivatives.

    Water or Aqueous Bases: Used in hydrolysis reactions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid: Formed through hydrolysis.

Scientific Research Applications

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride is widely used in scientific research due to its antioxidant properties. Some of its applications include:

    Chemistry: Used as a precursor in the synthesis of various derivatives for studying antioxidant mechanisms.

    Biology: Employed in cell culture studies to investigate the effects of oxidative stress and the protective role of antioxidants.

    Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.

    Industry: Used as an additive in food and cosmetic products to enhance shelf life by preventing oxidation.

Mechanism of Action

The antioxidant activity of 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing them from causing cellular damage. The chromane ring structure plays a crucial role in stabilizing the resulting radicals, making the compound an effective antioxidant.

Comparison with Similar Compounds

Trolox (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic Acid)

  • Molecular Formula : C₁₄H₁₈O₄ .
  • Functional Group : Carboxylic acid (-COOH) at position 2.
  • Applications : Standard antioxidant in assays (DPPH, ABTS, FRAP) ; stabilizer in food and cosmetic formulations .
  • Reactivity : Forms salts (e.g., sodium Trolox) or esters under mild conditions.
  • Safety : Stable solid with low acute toxicity; TSCA-listed .

Key Difference : The target compound replaces Trolox’s carboxylic acid with a carbonyl chloride, increasing reactivity for nucleophilic acyl substitution (e.g., esterification or amidation) .

Azoxy-Tocopherol (11, C₅₈H₉₈N₂O₃)

  • Structure : Chroman core with an azoxy (-N=N(O)-) group and a long alkyl chain (4,8,12-trimethyltridecyl) .
  • Key Difference : The bulky azoxy group and alkyl chain confer lipophilicity, contrasting with the compact, polarizable carbonyl chloride in the target compound .

Butylated Hydroxytoluene (BHT)

  • Structure: Phenolic compound with tert-butyl groups.
  • Applications : Synthetic antioxidant in food and plastics .
  • Key Difference: BHT lacks the chromane ring and reactive acyl chloride, relying on phenolic -OH for radical scavenging. The target compound’s chromane structure may offer synergistic stabilization via methyl groups and hydroxyl .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Melting Point (°C) Reactivity Profile
6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride C₁₄H₁₇ClO₃* ~268.74 Carbonyl chloride (-COCl) N/A High (nucleophilic acyl substitution)
Trolox C₁₄H₁₈O₄ 250.29 Carboxylic acid (-COOH) 188 Moderate (salt/ester formation)
Azoxy-Tocopherol C₅₈H₉₈N₂O₃ 919.43 Azoxy (-N=N(O)-) N/A Low (steric hindrance)
BHT C₁₅H₂₄O 220.35 Phenolic -OH 70 Moderate (radical scavenging)

*Inferred from Trolox’s structure by replacing -COOH with -COCl.

Antioxidant Activity and Mechanisms

  • Trolox : Quenches free radicals via hydrogen atom transfer (HAT) from the hydroxyl group; EC₅₀ values in DPPH assays range from 10–50 µM .
  • Target Compound : Unreported in the evidence, but the -COCl group may limit direct antioxidant activity. Derivatives (e.g., esters) could enhance lipophilicity and membrane penetration .
  • BHT: Radical scavenging via phenolic -OH; less effective in hydrophilic systems compared to Trolox .

Biological Activity

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride, also known as Trolox derivative, is a synthetic compound recognized for its potent antioxidant properties. Structurally related to vitamin E, this compound has garnered attention in both scientific research and industrial applications due to its ability to scavenge free radicals and mitigate oxidative stress.

The primary mechanism of action for 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride involves the donation of hydrogen atoms to reactive oxygen species (ROS), effectively neutralizing them. This process prevents oxidative damage to cellular components such as DNA, proteins, and lipids.

Biochemical Pathways

  • Oxidative Stress Pathway : The compound significantly impacts the oxidative stress pathway by reducing ROS levels.
  • Cellular Effects : The molecular effects include decreased lipid peroxidation and enhanced cellular longevity through reduced cellular damage.

Research Findings

Numerous studies have investigated the biological activity of this compound:

  • Antioxidant Capacity : Research indicates that 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride exhibits a high capacity for scavenging free radicals. It has been compared with other antioxidants using various assays such as DPPH and ABTS radical scavenging tests.
  • Cytotoxicity Studies : In vitro studies have shown that the compound does not exhibit significant cytotoxic effects on human cell lines at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications.
  • Protective Effects in Disease Models : Animal studies have demonstrated that this compound can prevent oxidative stress-related damage in models of neurodegenerative diseases and cancer. For instance, it has been shown to protect rat thymocytes from peroxynitrite-mediated apoptosis .

Comparative Analysis with Similar Compounds

Compound NameStructureSolubilityAntioxidant Activity
6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chlorideStructureWater-solubleHigh
Trolox (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)Similar to aboveWater-solubleStandard antioxidant
α-Tocopherol (Vitamin E)StructureLipid-solubleHigh
Butylated Hydroxytoluene (BHT)Synthetic antioxidantLipid-solubleModerate

Applications in Scientific Research

The compound's antioxidant properties make it a valuable tool in various fields:

  • Biochemistry : Used as a standard in antioxidant assays.
  • Pharmacology : Investigated for its protective effects against oxidative stress in chronic diseases.
  • Food Science : Employed as an additive to enhance the shelf life of products by preventing oxidation.

Case Studies

  • Neuroprotective Effects : A study demonstrated that administering 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride reduced oxidative damage in rat models of Alzheimer's disease. The results indicated improved cognitive function and reduced markers of oxidative stress .
  • Cancer Research : In vitro studies on cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis through oxidative stress modulation .

Q & A

Q. What experimental parameters should be optimized during the synthesis of 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride?

Synthesis requires careful control of reaction temperature, solvent selection, and protecting group strategies. For example, methylation of the hydroxyl group and subsequent chlorination with thionyl chloride (SOCl₂) must be performed under anhydrous conditions to avoid hydrolysis. Stereochemical purity is critical; chiral chromatography or NMR analysis can verify enantiomeric excess .

Q. What solvents are suitable for dissolving 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride, and how does solubility impact assay design?

The compound is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) (~20 mg/mL). Ethanol can also be used but may require sonication. Solubility directly affects stock solution preparation for antioxidant assays (e.g., DPPH, FRAP), where solvent compatibility with reactive radicals must be validated to avoid interference .

Q. How should researchers handle storage and stability considerations for this compound?

Store under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation. Long-term stability studies show >95% integrity over 2 months at room temperature, but decomposition occurs at elevated temperatures (e.g., 98°C in the Active Oxygen Method). Aliquot stock solutions to minimize freeze-thaw cycles .

Q. What standardized protocols are recommended for assessing its antioxidant capacity?

The FRAP assay (Ferric Reducing Antioxidant Power) is widely used:

  • Prepare fresh FRAP reagent (acetate buffer, TPTZ, FeCl₃·6H₂O).
  • Incubate samples at 37°C for 4–10 minutes.
  • Measure absorbance at 593 nm and compare to Trolox standards.
    For DPPH radical scavenging , dissolve the compound in ethanol, mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes .

Advanced Research Questions

Q. How can contradictory data on antioxidant activity (e.g., varying IC₅₀ values across studies) be resolved?

Discrepancies often arise from differences in assay conditions (pH, temperature) or solvent interactions. To standardize results:

  • Validate radical stability (e.g., DPPH degrades in light; use amber vials).
  • Include internal controls like ascorbic acid or Trolox.
  • Perform dose-response curves with triplicate measurements.
    Electron paramagnetic resonance (EPR) can directly quantify radical quenching efficiency, bypassing colorimetric limitations .

Q. What mechanistic insights explain its superior antioxidant activity compared to BHT or α-tocopherol?

The chromane ring’s electron-donating methyl groups stabilize the phenolic radical, enhancing scavenging efficiency. Unlike α-tocopherol, the carboxylic acid group improves solubility in aqueous systems, broadening applicability in lipid-protein oxidation models. Synergism with ascorbyl palmitate further boosts activity by regenerating the reduced chromane form .

Q. How does stereochemistry influence its biological activity, and what analytical methods validate enantiomeric purity?

The (S)-enantiomer exhibits higher radical scavenging activity due to optimized spatial orientation for hydrogen donation. Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) or circular dichroism (CD) spectroscopy can resolve enantiomers. Nuclear Overhauser Effect (NOE) NMR correlations confirm stereochemical assignments .

Q. What strategies mitigate thermal decomposition during high-temperature assays (e.g., Active Oxygen Method)?

Decomposition at 98°C is minimized by:

  • Adding radical stabilizers (e.g., 0.01% EDTA).
  • Using ascorbic acid as a co-antioxidant to regenerate the active form.
  • Shortening incubation times or substituting with lower-temperature assays like ORAC (Oxygen Radical Absorbance Capacity) .

Q. How can researchers address fluorescence interference in spectrofluorometric assays for this compound?

The compound’s intrinsic fluorescence (ex/em ~290/330 nm) may overlap with assay reagents (e.g., fluorescein in ORAC). Strategies include:

  • Quenching corrections using blank samples.
  • Switching to non-fluorescent probes (e.g., ABTS⁺• instead of DPPH).
  • Employing LC-MS/MS for specific quantification in complex matrices .

Methodological Tables

Q. Table 1. Comparison of Antioxidant Assays

AssayPrincipleKey ParametersInterference Sources
FRAPFe³⁺ → Fe²⁺ reductionpH 3.6, 593 nmAscorbic acid, uric acid
DPPHRadical scavengingEthanol solvent, 517 nmLight exposure, solvent polarity
ORACPeroxyl radical quenchingFluorescein probe, 37°CCompound autofluorescence

Q. Table 2. Stability Under Storage Conditions

ConditionDurationStability (%)Decomposition Products
25°C, air2 months95–100None detected
45°C, inert2 months90Trace quinones
98°C, air1 hour50Chroman dimers

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